Crotonylglycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(E)-but-2-enoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-3-5(8)7-4-6(9)10/h2-3H,4H2,1H3,(H,7,8)(H,9,10)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJXRJJBIVSSNF-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71428-89-2 | |
| Record name | NSC117391 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Metabolic Pathways Governing Crotonylglycine Dynamics
Integration within Fatty Acid Beta-Oxidation Pathways
Fatty acid beta-oxidation is a primary mitochondrial process for energy production, where fatty acids are broken down to produce acetyl-CoA. wikipedia.orgaocs.org This process involves a cycle of four enzymatic reactions. wikipedia.org
Linkage to Crotonyl-CoA Metabolism
Crotonyl-CoA is a key intermediate in the beta-oxidation of fatty acids, particularly those with an even number of carbons. wikipedia.org It is also involved in the metabolism of lysine (B10760008) and tryptophan. wikipedia.org The formation of crotonylglycine occurs when crotonyl-CoA accumulates and is subsequently conjugated with glycine (B1666218). This conjugation is catalyzed by the enzyme glycine N-acyltransferase. hmdb.caloinc.org
Oxidative Stress Interactions in Fatty Acid Metabolism
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, can significantly impact lipid metabolism. mdpi.commdpi.com This can lead to increased lipid peroxidation, where lipids are damaged by ROS. mdpi.com This disruption of normal fatty acid metabolism can potentially lead to the accumulation of intermediates like crotonyl-CoA, thereby increasing the substrate pool for this compound synthesis. The interplay between oxidative stress and lipid metabolism is complex, with oxidative stress influencing the expression and activity of enzymes involved in fatty acid metabolism. mdpi.com
Intermediary Role in Branched-Chain Amino Acid Catabolism
This compound is also a significant metabolite in the context of branched-chain amino acid (BCAA) catabolism, specifically the breakdown of leucine (B10760876). researchgate.netnih.govnih.gov
Leucine Degradation Pathway Involvement
The catabolism of leucine is a multi-step process that occurs within the mitochondria. wikipedia.org One of the key intermediates in this pathway is 3-methylcrotonyl-CoA. researchgate.netnih.gov
A crucial enzyme in the leucine degradation pathway is 3-methylcrotonyl-CoA carboxylase (3-MCC). researchgate.netnih.govwikipedia.org This biotin-dependent enzyme catalyzes the carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. wikipedia.org When the 3-MCC enzyme is deficient, due to genetic mutations, it leads to a buildup of 3-methylcrotonyl-CoA. researchgate.netnih.govresearchgate.net This accumulation results in the increased formation and excretion of 3-methylthis compound (B26124) (a derivative of this compound) and 3-hydroxyisovaleric acid. researchgate.netnih.govnih.gov Therefore, elevated levels of 3-methylthis compound are a key diagnostic marker for 3-MCC deficiency, an inborn error of metabolism. hmdb.caloinc.orgloinc.org
Centrality of 3-Methylcrotonyl-CoA Carboxylase (3-MCC)
Contextualization within Valine and Isoleucine Metabolic Flux
The formation of this compound is intrinsically linked to the catabolism of the branched-chain amino acids (BCAAs), specifically valine and isoleucine. slideshare.net The breakdown of these essential amino acids occurs primarily in the mitochondria and involves a series of enzymatic reactions to convert them into intermediates that can enter central metabolic pathways, such as the citric acid cycle. slideshare.netthemedicalbiochemistrypage.org
The catabolic pathways for valine and isoleucine, though distinct, share initial steps and certain intermediates. themedicalbiochemistrypage.orgwikipedia.org The breakdown of both amino acids leads to the formation of various acyl-CoA derivatives. In the case of isoleucine catabolism, the pathway proceeds through intermediates like tiglyl-CoA. themedicalbiochemistrypage.org The catabolism of valine generates methacrylyl-CoA, which is subsequently converted to other intermediates. themedicalbiochemistrypage.orgnih.gov A key intermediate that can arise from these BCAA breakdown pathways is crotonyl-CoA. themedicalbiochemistrypage.orgresearchgate.net It is this molecule, crotonyl-CoA, that serves as the direct precursor for the synthesis of this compound. The generation of this compound is therefore a reflection of the metabolic flux through the valine and isoleucine degradation pathways.
Glycine Conjugation Mechanisms in Biological Clearance
The formation of this compound is an example of a broader and vital biological process known as glycine conjugation. mdpi.comuniroma1.it This mechanism is a crucial detoxification and metabolic regulation pathway where various acyl-CoA molecules, which can be toxic or metabolically disruptive if they accumulate, are joined with the amino acid glycine. mdpi.comnih.gov The resulting N-acylglycines, including this compound, are typically less toxic and more water-soluble, facilitating their excretion from the body, often in the urine. mdpi.commayocliniclabs.com
Enzymatic Basis of Acylglycine Formation
The conjugation of an acyl-CoA molecule with glycine is not a spontaneous reaction but is catalyzed by a specific class of enzymes. nih.govnih.gov The primary enzyme responsible for this reaction is Glycine N-acyltransferase (GLYAT). nih.govontosight.aiwikipedia.org
The general reaction is as follows: Acyl-CoA + Glycine ⇌ CoA + N-Acylglycine wikipedia.org
In the specific case of this compound formation, the reaction is: Crotonyl-CoA + Glycine ⇌ CoA + this compound
This enzymatic process occurs in two main steps. First, a carboxylic acid (like a xenobiotic or a metabolic intermediate) is activated by being attached to Coenzyme A (CoA) to form a high-energy acyl-CoA thioester. uniroma1.itnih.gov This step is catalyzed by acyl-CoA ligase enzymes. nih.govnih.gov In the second step, GLYAT facilitates the transfer of the acyl group (in this case, crotonyl) from the acyl-CoA molecule to the amino group of glycine. nih.govmdpi.com This reaction releases a free Coenzyme A molecule. uniroma1.itnih.gov GLYAT belongs to the Gcn5-related N-acetyltransferase (GNAT) superfamily of enzymes and is primarily found in the mitochondria of liver and kidney cells. nih.gov
| Enzyme | Substrates | Products | Cellular Location |
| Acyl-CoA Ligase | Carboxylic Acid, CoA, ATP | Acyl-CoA, AMP, PPi | Mitochondria |
| Glycine N-acyltransferase (GLYAT) | Acyl-CoA, Glycine | N-Acylglycine, CoA | Mitochondria |
Physiological Implications of Conjugation Processes
The glycine conjugation pathway has significant physiological implications, primarily centered on metabolic homeostasis and detoxification. uniroma1.itnih.gov One of its most critical roles is the prevention of Coenzyme A (CoA) sequestration. uniroma1.itnih.govunibs.it CoA is a vital cofactor in numerous metabolic pathways, including the citric acid cycle and fatty acid oxidation. unibs.it When certain acyl-CoA intermediates accumulate (due to metabolic disorders or exposure to xenobiotics), they can tie up the limited pool of free CoA in the mitochondria. uniroma1.itnih.gov This sequestration of CoA can inhibit essential energy-producing pathways. nih.gov
By conjugating these acyl-CoA molecules to glycine, the GLYAT enzyme releases free CoA, thereby replenishing the mitochondrial CoA pool and allowing normal metabolic function to continue. uniroma1.itnih.gov This process is essential for maintaining homeostatic energy balance within the mitochondria. nih.gov
Furthermore, the conversion of potentially toxic acyl-CoAs into their glycine conjugates serves as a detoxification mechanism. mdpi.com The resulting N-acylglycines are generally more hydrophilic, which prevents their accumulation in lipophilic environments like mitochondrial membranes and facilitates their transport out of the cell and subsequent elimination via urine. mdpi.comnih.gov This is crucial in conditions like certain organic acidemias, where the build-up of specific acyl-CoAs can lead to severe metabolic crises. uniroma1.it The analysis of urinary acylglycines is therefore a valuable tool for diagnosing and monitoring such inherited metabolic disorders. mayocliniclabs.comavantiresearch.com
Enzymatic Regulation and Genetic Underpinnings of Crotonylglycine Metabolism
Enzymatic Modulators of Crotonylglycine Synthesis
The synthesis of this compound is not a primary metabolic pathway but rather a consequence of elevated intracellular concentrations of crotonyl-CoA. This acyl-CoA species is conjugated with glycine (B1666218) via the action of Glycine N-acyltransferase, an enzyme that handles various acyl-CoAs. loinc.org Therefore, the crucial modulators of this compound synthesis are the enzymes responsible for producing crotonyl-CoA.
Crotonyl-CoA is generated through several metabolic routes, primarily the catabolism of fatty acids and certain amino acids. frontiersin.orgfrontiersin.org
Acyl-CoA Dehydrogenases: These mitochondrial flavoproteins are central to the β-oxidation of fatty acids. Specifically, Short-chain acyl-CoA dehydrogenase (ACADS) catalyzes the oxidation of butyryl-CoA to crotonyl-CoA. nih.govhmdb.ca This enzyme acts on saturated short-chain acyl-CoA thioesters, introducing a double bond to form a trans-2,3-unsaturated product. genome.jp Short/branched-chain specific acyl-CoA dehydrogenase (SBCAD) also acts on short straight-chain acyl-CoAs like butyryl-CoA. uniprot.org
Glutaryl-CoA Dehydrogenase (GCDH): This mitochondrial enzyme is a key player in the catabolic pathways of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. orpha.netorpha.net It catalyzes the oxidative decarboxylation of glutaryl-CoA to form crotonyl-CoA. frontiersin.orghmdb.caorpha.net
Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2): This enzyme can convert free crotonate into crotonyl-CoA. frontiersin.orgnih.gov This reaction is significant as it provides a direct link between cellular crotonate levels and the crotonyl-CoA pool, which in turn can influence processes like histone crotonylation and, consequently, this compound formation. frontiersin.orgnih.gov
Crotonyl-CoA Carboxylase/Reductase (CCR): Found in some bacteria, this unique enzyme catalyzes the reductive carboxylation of crotonyl-CoA to produce ethylmalonyl-CoA, representing a key step in pathways for acetyl-CoA assimilation, distinct from the glyoxylate (B1226380) cycle. pnas.org While not a direct producer of crotonyl-CoA in mammals, it highlights a different metabolic fate for this compound in other organisms. pnas.org
Table 1: Key Enzymes in Crotonyl-CoA Synthesis This interactive table summarizes the primary enzymes involved in the production of crotonyl-CoA, the direct precursor to this compound.
| Enzyme | Abbreviation | Source/Pathway | Function | Gene |
|---|---|---|---|---|
| Short-chain acyl-CoA dehydrogenase | ACADS | Fatty Acid β-oxidation | Converts butyryl-CoA to crotonyl-CoA. hmdb.cagenome.jp | ACADS |
| Glutaryl-CoA Dehydrogenase | GCDH | Amino Acid Catabolism (Lysine, Tryptophan) | Converts glutaryl-CoA to crotonyl-CoA. hmdb.caorpha.net | GCDH |
| Acyl-CoA Synthetase Short-Chain Family Member 2 | ACSS2 | Crotonate Metabolism | Converts crotonate to crotonyl-CoA. frontiersin.orgnih.gov | ACSS2 |
The synthesis of crotonyl-CoA is tightly regulated to meet metabolic demands while avoiding toxic accumulation. Regulation occurs at both the transcriptional and metabolic levels.
Transcriptional control is a key mechanism. For instance, the expression of enzymes like ACSS2 and peroxisomal acyl-coenzyme A oxidase 3 can be significantly upregulated during specific cellular processes, such as the differentiation of human embryonic stem cells into endoderm, to increase the production of crotonyl-CoA. nih.gov This suggests that developmental programs can modulate crotonyl-CoA levels through gene expression.
Specific Enzymes and Their Functional Characteristics
Enzymatic Systems Involved in this compound Degradation
The degradation of this compound itself would chemically involve hydrolysis to yield crotonate and glycine. This reaction is catalyzed by acylglycine-specific hydrolases. However, the primary control point for preventing this compound accumulation is the efficient degradation of its precursor, crotonyl-CoA.
The main pathway for crotonyl-CoA degradation is its hydration to β-hydroxybutyryl-CoA, a subsequent step in fatty acid and amino acid metabolism. researchgate.net This reaction is catalyzed by enoyl-CoA hydratases.
Short-chain enoyl-CoA hydratase (ECHS1): This mitochondrial hydratase exhibits high activity for hydrolyzing crotonyl-CoA. ahajournals.org By converting crotonyl-CoA to β-hydroxybutyryl-CoA, ECHS1 plays a critical role in reducing the intracellular pool of crotonyl-CoA, thereby preventing its accumulation and subsequent conjugation to glycine. researchgate.netahajournals.org Its function is essential for maintaining cardiac homeostasis. ahajournals.org
Chromodomain Y-like (CDYL) protein: This protein has been identified as a crotonyl-CoA hydratase. nih.govnih.gov It acts to convert crotonyl-CoA to β-hydroxybutyryl-CoA, thereby negatively regulating the levels of crotonyl-CoA available for histone modification and, by extension, for this compound synthesis. nih.gov The hydratase activity of CDYL is linked to its function as a transcriptional corepressor. frontiersin.orgnih.gov
Table 2: Key Enzymes in Crotonyl-CoA Degradation This interactive table details the enzymes responsible for degrading crotonyl-CoA, which in turn prevents the formation of this compound.
| Enzyme | Abbreviation | Function | Gene |
|---|---|---|---|
| Short-chain enoyl-CoA hydratase | ECHS1 | Hydrates crotonyl-CoA to β-hydroxybutyryl-CoA. ahajournals.org | ECHS1 |
The activity of enzymes that degrade crotonyl-CoA is crucial for cellular health. The regulation of ECHS1 is linked to maintaining cardiomyocyte maturity and homeostasis. ahajournals.org Its expression levels can influence the progression of cardiac hypertrophy, indicating that its activity is controlled by signaling pathways involved in heart function. ahajournals.org
For CDYL, its enzymatic activity as a crotonyl-CoA hydratase is intrinsically linked to its role as a chromatin-binding protein and transcriptional repressor. frontiersin.org Both its chromodomain (which binds to histones) and its CoA-binding domain are required for its regulatory function, suggesting that its hydratase activity is targeted to specific chromatin locations to deplete local crotonyl-CoA and regulate histone crotonylation. frontiersin.org This represents a sophisticated mechanism where a metabolic enzyme is physically coupled with chromatin to directly influence epigenetic marks and gene expression.
Hydrolytic Enzymes and Their Substrate Specificities
Genetic Determinants of Metabolic Enzyme Function
Mutations in the genes encoding the enzymes of crotonyl-CoA metabolism are the root cause of several inherited metabolic disorders, often called inborn errors of metabolism. mayoclinic.orgwebmd.com These genetic defects lead to enzyme deficiency, the accumulation of specific metabolites, and the subsequent formation and excretion of acylglycines like this compound. These conditions are typically inherited in an autosomal recessive pattern, meaning an individual must inherit two copies of the mutated gene to be affected. medlineplus.govnih.gov
GCDH Gene: Mutations in the GCDH gene, located on chromosome 19p13.2, cause Glutaryl-CoA dehydrogenase deficiency, also known as Glutaric Acidemia Type 1 (GA1). orpha.netorpha.netmedlineplus.gov This deficiency prevents the proper breakdown of lysine (B10760008), hydroxylysine, and tryptophan, leading to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutaryl-CoA. orpha.netorpha.net The metabolic block causes upstream metabolites to be shunted, and the accumulation of glutaryl-CoA can indirectly affect the levels of other acyl-CoAs, including crotonyl-CoA. Over 200 different mutations in the GCDH gene have been identified. orpha.netmedlineplus.gov
ECHS1 Gene: Pathogenic variants in the ECHS1 gene are known to cause ECHS1 deficiency. This disorder can lead to a range of severe symptoms, and a significant percentage of affected individuals present with cardiomyopathies, such as hypertrophic cardiomyopathy. ahajournals.org The deficiency impairs the hydration of crotonyl-CoA, disrupting mitochondrial fatty acid oxidation.
MCCA and MCCB Genes: While not directly related to this compound, mutations in the MCCA (on chromosome 3q25-27) and MCCB (on chromosome 5q12-q13) genes cause 3-methylcrotonyl-CoA carboxylase (MCC) deficiency. nih.govnih.gov This disorder of leucine (B10760876) catabolism results in the elevated excretion of 3-methylthis compound (B26124) and 3-hydroxyisovaleric acid. nih.gov It serves as a classic example of how a genetic defect in an acyl-CoA metabolic enzyme leads directly to the formation and diagnosis of a specific acylglycine. nih.gov
CDYL Gene: The CDYL gene encodes the dual-function protein that acts as a transcriptional corepressor and crotonyl-CoA hydratase. nih.gov Studies in transgenic mice have shown that dysregulation of CDYL leads to abnormal histone crotonylation and can impact processes like spermatogenesis, highlighting its physiological importance. nih.gov
Table 3: Genetic Determinants of Crotonyl-CoA Metabolism and Related Disorders This interactive table outlines the genes encoding key metabolic enzymes and the inherited disorders associated with their dysfunction.
| Gene | Encoded Enzyme/Protein | Associated Disorder | Inheritance Pattern | Metabolic Consequence |
|---|---|---|---|---|
| GCDH | Glutaryl-CoA Dehydrogenase | Glutaric Acidemia Type 1 (GA1) orpha.netmedlineplus.gov | Autosomal Recessive orpha.netmedlineplus.gov | Accumulation of glutaric acid, 3-hydroxyglutaric acid due to impaired lysine/tryptophan catabolism. orpha.net |
| ECHS1 | Short-chain enoyl-CoA hydratase | ECHS1 Deficiency | Autosomal Recessive | Impaired hydration of crotonyl-CoA; associated with cardiomyopathy. ahajournals.org |
| ACADS | Short-chain acyl-CoA dehydrogenase | SCAD Deficiency | Autosomal Recessive | Impaired β-oxidation of short-chain fatty acids. hmdb.ca |
| CDYL | Chromodomain Y-like protein | Not a classic metabolic disorder, but dysregulation affects histone crotonylation and fertility. nih.gov | --- | Impaired degradation of crotonyl-CoA. nih.gov |
Gene Mutations (e.g., MCCC1, MCCC2) and Enzyme Activity Perturbations
The enzyme 3-methylcrotonyl-CoA carboxylase (MCC) is a complex protein composed of two different subunits: an alpha subunit and a beta subunit. nih.gov These subunits are encoded by the MCCC1 (also known as MCCA) and MCCC2 (also known as MCCB) genes, respectively. wikipedia.orgnih.gov Mutations in either of these genes can lead to a deficiency in MCC enzyme activity, resulting in a condition known as 3-methylcrotonyl-CoA carboxylase deficiency (3-MCCD). medlineplus.govmedlineplus.govstorymd.com This disorder is inherited in an autosomal recessive pattern, meaning an individual must inherit two mutated copies of either the MCCC1 or MCCC2 gene to be affected. medlineplus.govthinkgenetic.org
Mutations in the MCCC1 and MCCC2 genes can be of various types, including missense, nonsense, frameshift, and splice site mutations. nih.govcapes.gov.br These genetic alterations can reduce or completely eliminate the function of the MCC enzyme. medlineplus.govmedlineplus.gov A non-functional MCC enzyme is unable to carry out its role in the fourth step of leucine breakdown. medlineplus.govmedlineplus.gov This blockage leads to the accumulation of 3-methylcrotonyl-CoA, which is then metabolized into other compounds, including 3-hydroxyisovaleric acid and this compound (also referred to as 3-methylthis compound), which are then excreted in the urine. nih.govwikipedia.orgorpha.net The presence of elevated levels of these metabolites is a key diagnostic marker for 3-MCCD. wikipedia.orgorpha.net
The Human Gene Mutation Database (HGMD) lists numerous mutations for both genes, with missense mutations being the most common. nih.gov Research has shown that mutations in MCCC2 are more frequently observed than in MCCC1. e-kjgm.org
Table 1: Genes Implicated in 3-Methylcrotonyl-CoA Carboxylase Deficiency
| Gene | Encoded Subunit | Chromosomal Location | Consequence of Mutation |
| MCCC1 | Alpha (MCCα) | 3q27.1 orpha.net | Reduced or absent MCC enzyme activity medlineplus.govmedlineplus.gov |
| MCCC2 | Beta (MCCβ) | 5q12-q13 orpha.net | Reduced or absent MCC enzyme activity medlineplus.govmedlineplus.gov |
Genotype-Phenotype Discrepancies in Metabolic Enzyme Deficiencies
A significant challenge in understanding 3-MCCD is the notable lack of a clear correlation between an individual's genetic makeup (genotype) and the observable clinical symptoms (phenotype). e-kjgm.orgnih.gov Studies have shown a wide range of clinical presentations for individuals with 3-MCCD, from severe neurological problems and metabolic crises in newborns to completely asymptomatic adults. wikipedia.orgnih.govorpha.net This variability can even be seen within members of the same family who share the same mutations. wikipedia.org
Many individuals with mutations in the MCCC1 or MCCC2 genes are identified through newborn screening programs and remain asymptomatic throughout their lives, despite having the biochemical markers of the disorder. orpha.netinvitae.com In contrast, some individuals may develop symptoms in infancy or early childhood, often triggered by factors like infections, fasting, or a high-protein diet. medlineplus.govmedlineplus.gov These symptoms can include feeding difficulties, developmental delays, vomiting, lethargy, and weak muscle tone. medlineplus.govmedlineplus.gov
This poor genotype-phenotype correlation suggests that other factors beyond the specific mutations in the MCCC1 or MCCC2 genes play a significant role in the clinical expression of the disease. e-kjgm.orgnih.gov These factors could include environmental influences, the presence of mutations in other genes, or other currently unknown modifying elements. e-kjgm.orgorpha.net Therefore, predicting the clinical severity of 3-MCCD based on the identified mutations alone is not currently possible. wikipedia.org
Table 2: Genotype-Phenotype Correlation in 3-MCCD
| Genotype | Associated Phenotype | Influencing Factors |
| Mutations in MCCC1 or MCCC2 | Highly variable, ranging from asymptomatic to severe neonatal-onset metabolic crisis. wikipedia.orgnih.govorpha.net | Environmental triggers (e.g., infection, diet), other genetic modifiers. e-kjgm.orgorpha.net |
| Asymptomatic | Individuals identified through newborn screening often remain without clinical symptoms. orpha.netinvitae.com | Unknown protective factors. |
| Symptomatic | Symptoms can include neurological impairment, metabolic decompensation, and developmental delay. medlineplus.govmedlineplus.govorpha.net | Triggering events often precede symptom onset. medlineplus.govmedlineplus.gov |
Crotonylglycine As a Mechanistic Biomarker in Metabolic Research
Elucidation of Inborn Errors of Metabolism (IEMs)
Crotonylglycine has emerged as a significant mechanistic biomarker in the study of specific inborn errors of metabolism (IEMs), particularly those affecting the leucine (B10760876) catabolic pathway. Its presence and concentration in biological fluids provide crucial insights into enzymatic defects, aiding in the diagnosis and differentiation of these complex genetic disorders.
3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD)
3-Methylcrotonyl-CoA carboxylase deficiency (3-MCCD) is an autosomal recessive disorder of leucine metabolism caused by mutations in the MCCC1 or MCCC2 genes. nih.govorpha.net These genes encode the alpha and beta subunits of the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC), which catalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. researchgate.netscielo.br A deficiency in this enzyme disrupts the normal breakdown of leucine, an essential amino acid. medlineplus.gov
In 3-MCCD, the impaired function of the 3-MCC enzyme leads to the upstream accumulation of 3-methylcrotonyl-CoA. researchgate.net The body attempts to detoxify this excess metabolite through alternative pathways. One such pathway involves the conjugation of 3-methylcrotonyl-CoA with the amino acid glycine (B1666218), a reaction catalyzed by glycine N-acyltransferase. hmdb.ca This process forms 3-methylthis compound (B26124) (a derivative of this compound), which is then excreted in the urine. hmdb.canih.gov
The urinary excretion of 3-methylthis compound, along with 3-hydroxyisovaleric acid, is a hallmark biochemical feature of 3-MCCD. nih.govresearchgate.net Newborn screening programs often detect 3-MCCD through elevated levels of 3-hydroxyisovalerylcarnitine (B12287773) (C5-OH) in dried blood spots. nih.govorpha.netnih.gov Subsequent urine organic acid analysis confirms the diagnosis by identifying the characteristic elevations of 3-methylthis compound and 3-hydroxyisovaleric acid. orpha.netnih.gov Studies have shown that a significant majority of patients with 3-MCCD exhibit increased urinary levels of these metabolites. nih.govresearchgate.net For instance, one study of 17 neonatal patients found that 76.5% had elevated urinary 3-methylthis compound and 3-hydroxyisovaleric acid. nih.govresearchgate.net
Table 1: Key Metabolites in 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD)
3-MCCD is caused by mutations in either the MCCC1 or MCCC2 genes. scielo.br While the presence of biallelic pathogenic variants confirms the diagnosis, establishing a clear genotype-phenotype correlation in 3-MCCD is challenging. The clinical presentation of the disorder is highly variable, ranging from asymptomatic individuals, who represent the majority of cases identified through newborn screening, to those who experience severe metabolic crises with neurological complications. orpha.netresearchgate.netresearchgate.net
Research has identified numerous mutations in both genes, with certain variants appearing more frequently in specific populations. nih.gov For example, a study in Quanzhou, China, identified c.1331G > A in MCCC1 and c.351_353delTGG in MCCC2 as the most prevalent variants in their cohort. nih.gov Despite the identification of these and other deleterious mutations, even individuals with mutations expected to cause a complete loss of enzyme function can remain asymptomatic. nih.gov This suggests that other genetic or environmental factors may influence the clinical expression of the disease. orpha.net The level of this compound excretion does not consistently correlate with the severity of the genotype or the clinical outcome, highlighting the complex relationship between the genetic defect and the metabolic phenotype. nih.gov
Table 2: Examples of Genetic Variants in 3-MCCD
Characteristic Accumulation Patterns of this compound
HMG-CoA Lyase Deficiency (HMGCLD)
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency is another rare autosomal recessive IEM that affects both leucine metabolism and the synthesis of ketone bodies. medlineplus.govnih.gov It is caused by mutations in the HMGCL gene, which provides instructions for making the HMG-CoA lyase enzyme. medlineplus.gov This enzyme catalyzes the final step in both pathways: the cleavage of HMG-CoA into acetyl-CoA and acetoacetate. d-nb.infonih.gov
The biochemical profile of HMGCLD is distinct and complex. The enzyme block leads to the accumulation of HMG-CoA and its precursors. This results in a characteristic pattern of urinary organic acids, including high levels of 3-hydroxy-3-methylglutaric acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid. nih.govresearchgate.net
Interestingly, urinary levels of 3-methylthis compound may also be increased in HMGCLD. nih.govresearchgate.net The accumulation of upstream metabolites, including 3-methylcrotonyl-CoA, can lead to its conjugation with glycine, similar to the process in 3-MCCD. However, the presence of markedly elevated 3-hydroxy-3-methylglutaric acid is a key feature that differentiates HMGCLD from 3-MCCD. d-nb.inforesearchgate.net In 3-MCCD, this downstream metabolite does not accumulate. Therefore, while this compound can be a shared biomarker, the full profile of excreted organic acids provides a differential signature.
Table 3: Comparative Metabolite Signatures in Urine
The metabolic pathways affected in 3-MCCD and HMGCLD are closely linked, leading to some overlap in their biochemical phenotypes. Both are disorders of leucine catabolism, and both can present with an elevated C5-OH acylcarnitine profile in newborn screening. researchgate.netnih.gov This initial finding necessitates a second-tier test, typically urinary organic acid analysis, to differentiate the two conditions. researchgate.netresearchgate.net
The elevation of this compound in both disorders, although typically more pronounced in 3-MCCD, contributes to this overlap. hmdb.canih.govresearchgate.net The accumulation of 3-methylcrotonyl-CoA is the primary defect in 3-MCCD, whereas in HMGCLD, it is a secondary consequence of the block further down the pathway. The body's use of glycine conjugation as a detoxification mechanism for this intermediate is common to both disorders. hmdb.ca This highlights the importance of analyzing a complete panel of metabolites rather than relying on a single biomarker for a definitive diagnosis. Research focusing on these differential metabolite signatures is crucial for accurate and timely diagnosis, which is essential for managing these potentially life-threatening conditions. researchgate.netnih.gov
Table of Compounds
Comparative Biochemical Profiles and Differential Metabolite Signatures
Other Organic Acidurias: Differential Biochemical Considerations
The accurate diagnosis of organic acidurias, a group of inherited metabolic disorders, relies on the identification of specific patterns of organic acids in urine and blood. cocukmetabolizma.cominvimeds.com this compound can be a key metabolite in the differential diagnosis of several of these conditions. cocukmetabolizma.com
Inborn errors of metabolism often present with overlapping clinical features, such as lethargy, vomiting, and metabolic acidosis, particularly in the neonatal period. invimeds.comscienceopen.com Therefore, biochemical analysis is paramount for a definitive diagnosis. invimeds.com The presence and concentration of this compound, in conjunction with other metabolites, help to distinguish between different organic acidurias.
For instance, in the differential diagnosis of conditions presenting with elevated 3-hydroxypropionic acid, such as propionic acidemia, the presence of 3-methylthis compound can point towards biotin (B1667282) disorders like biotinidase deficiency or multiple carboxylase deficiency. cocukmetabolizma.com Similarly, the detection of 3-methylthis compound is a hallmark of 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an inherited disorder of leucine catabolism. nih.govscielo.br The accumulation of 3-methylcrotonyl-CoA in 3-MCC deficiency leads to its conversion to 3-methylthis compound and 3-hydroxyisovaleric acid, which are then excreted in the urine. scielo.br
However, elevated levels of 3-hydroxyisovalerylcarnitine (C5-OH), a primary marker for 3-MCC deficiency in newborn screening, can also be seen in other conditions. nih.govscielo.br These include 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, β-ketothiolase deficiency, and multiple carboxylase deficiency. nih.govscielo.br Therefore, the analysis of urinary organic acids for the presence of 3-methylthis compound is crucial for a precise diagnosis. nih.gov A recent study also identified this compound as a potentially useful specific diagnostic marker for mitochondrial 3-hydroxy-3-methylglutaryl CoA synthase deficiency. researchgate.net
Table 1: this compound in the Differential Diagnosis of Organic Acidurias
| Condition | Key Differentiating Metabolites |
| 3-Methylcrotonyl-CoA Carboxylase Deficiency | Elevated 3-methylthis compound and 3-hydroxyisovaleric acid in urine. nih.govscielo.br |
| Biotinidase/Multiple Carboxylase Deficiency | Elevated 3-hydroxyisovaleric acid and 3-methylthis compound. cocukmetabolizma.com |
| Propionic Acidemia | Primarily elevated 3-hydroxypropionic acid and methylcitric acid. cocukmetabolizma.com |
| Mitochondrial 3-hydroxy-3-methylglutaryl CoA synthase deficiency | Increased dicarboxylic acids and potentially this compound. researchgate.net |
Indicative Role in Acquired Metabolic Dysregulations
Beyond its role in inherited metabolic disorders, this compound has emerged as a significant biomarker in acquired metabolic dysregulations, particularly in the context of diabetic kidney disease and neurodegenerative conditions.
Diabetic Kidney Disease (DKD) and Renal Metabolic Alterations
Diabetic kidney disease (DKD) is a major complication of diabetes and a leading cause of end-stage renal disease. nih.gov Recent metabolomic studies have identified alterations in various metabolic pathways in DKD, with this compound being one of the notable metabolites. nih.govnih.gov
Urinary metabolomic analyses have shown that levels of several metabolites, including this compound, are significantly reduced in patients with DKD compared to healthy individuals or diabetic patients without kidney disease. nih.gov Specifically, one study found that 3-methylthis compound was one of three metabolites, along with homovanillic acid and tiglylglycine, that were reduced in both type 1 and type 2 diabetes with chronic kidney disease, although they did not reach the stringent Bonferroni P value cutoff for significance in that particular study. nih.gov However, another study did associate 3-methylthis compound with albuminuria, a key feature of DKD. nih.govcapes.gov.br
The observed changes in this compound and other metabolites in DKD are strongly linked to mitochondrial dysfunction. nih.govresearchgate.net Mitochondria are central to cellular energy metabolism, and their impairment is a key pathological feature of DKD. nih.govkrcp-ksn.org The kidneys are highly metabolic organs that rely heavily on mitochondrial ATP production to function properly. nih.gov
Bioinformatic analysis of the differentially expressed metabolites in DKD, including those related to this compound, points towards a global suppression of mitochondrial activity. nih.gov This is supported by findings of reduced mitochondrial protein expression and mitochondrial DNA in the kidneys of patients with diabetic nephropathy. nih.gov The dysregulation of mitochondrial function affects various metabolic pathways, including the metabolism of amino acids and fatty acids, which is reflected in the altered levels of metabolites like this compound. nih.govnih.gov
The metabolism of this compound is intertwined with fatty acid oxidation (FAO). Alterations in urinary this compound levels in DKD can, therefore, reflect underlying disturbances in these pathways. Defective FAO in tubular cells is considered a major contributor to kidney fibrosis in both human and animal models. nih.gov
Metabolomic studies in DKD have consistently shown that pathways related to fatty acid metabolism are significantly affected. nih.gov The reduction in urinary excretion of metabolites like this compound could be indicative of impaired mitochondrial beta-oxidation, a key process in FAO. This impairment can lead to the accumulation of lipids in the kidney, contributing to cellular damage and the progression of DKD. frontiersin.org
Association with Mitochondrial Function Dysregulation
Neurodegenerative Conditions (e.g., Parkinson's Disease)
Emerging evidence suggests a link between metabolic dysfunction and neurodegenerative diseases such as Parkinson's disease (PD). mdpi.commdpi.com PD is characterized by the progressive loss of dopaminergic neurons, and abnormalities in energy metabolism are increasingly recognized as a significant contributor to its pathogenesis. mdpi.com
While direct studies on this compound in Parkinson's disease are limited, the broader context of metabolic dysregulation in PD provides a strong rationale for its potential involvement. Mitochondrial dysfunction is a well-established feature of PD, leading to impaired energy production and increased oxidative stress. mdpi.comnih.gov This altered metabolic state affects the processing of various molecules, including amino acids and lipids.
The link between metabolic syndrome and an increased risk of PD further highlights the importance of metabolic health in neurodegeneration. elsevier.es Metabolic syndrome is characterized by a cluster of abnormalities, including dyslipidemia and insulin (B600854) resistance, which are known to impact mitochondrial function and increase oxidative stress. elsevier.es Oxidative stress, in turn, damages cellular components and contributes to neuronal cell death. mdpi.comnih.gov Given that this compound metabolism is closely tied to mitochondrial pathways, its levels could potentially reflect the metabolic disturbances and oxidative stress responses occurring in neurodegenerative conditions like Parkinson's disease. Further research is needed to specifically investigate the role of this compound as a biomarker in this context.
Responses to Systemic Physiological Stressors
This compound levels can be influenced by systemic physiological stressors, which encompass conditions ranging from physical exertion to pathological states that disrupt metabolic homeostasis. The excretion of acylglycines, including this compound, is often a metabolic response to an overload of acyl-CoA intermediates that cannot be efficiently processed through their primary oxidative pathways.
One clear example of a physiological stressor is transport-induced stress in animals. A metabolomics study on sheep subjected to long-duration road transport found that the animals experienced significant metabolic changes indicative of stress. researchgate.net Notably, the study observed the excretion of acylglycines post-transport, implicating peroxisomal fatty acid oxidation as a key metabolic response to this stressor. researchgate.net This suggests that under conditions of prolonged stress, fatty acid metabolism is altered, leading to the formation and excretion of this compound as a means of managing the excess acyl-CoA load.
Pathological conditions that induce catabolic stress also lead to changes in related metabolites. In individuals with inborn errors of metabolism, such as 3-Methylcrotonylglycinuria (a deficiency of 3-Methylcrotonyl-CoA carboxylase), catabolic stress from factors like prolonged fasting or illness can precipitate a metabolic crisis. researchgate.net Similarly, in 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, fasting can trigger hypoglycemia because the body is unable to produce ketone bodies for energy, representing a failure to adapt to a physiological stressor. elsevier.eselsevier.es This condition is characterized by the urinary excretion of several organic acids, including 3-methyl-crotonyl-glycine. elsevier.es
Prolonged physical exercise, another form of physiological stress, mobilizes fat stores and enhances ketogenesis. scielo.br In some contexts, this can lead to an accumulation of acyl-CoA intermediates if the rate of fatty acid oxidation exceeds the capacity of the citric acid cycle. While not always leading to a pathological state in healthy individuals, this highlights a scenario where the production of crotonyl-CoA could increase. In individuals with post-traumatic stress disorder (PTSD), the response to physical and psychosocial stressors is altered. Studies have shown that the endocannabinoid system, which helps mediate the stress response, is hypoactive in PTSD, indicating a dysregulated physiological response to stress. nih.gov
Table 2: this compound and Metabolite Responses to Physiological Stress
| Stressor | Organism/Condition | Observed Metabolic Response | Implication for this compound | Source(s) |
|---|---|---|---|---|
| Transport Stress | Sheep | Excretion of acyl glycines; activation of peroxisomal fatty acid oxidation. | Increased formation and excretion as a response to stress-induced metabolic shifts. | researchgate.net |
| Fasting / Illness (Catabolic Stress) | Humans with 3-Methylcrotonylglycinuria | Precipitation of metabolic crisis. | Underlying condition involves accumulation of crotonyl-CoA derivatives. | researchgate.net |
| Fasting | Humans with HMG-CoA Lyase Deficiency | Hypoglycemia and metabolic acidosis; excretion of 3-methyl-crotonyl-glycine. | Inability to perform ketogenesis under fasting stress leads to the accumulation of upstream metabolites. | elsevier.eselsevier.es |
| Prolonged Physical Exercise | Humans (General) | Enhanced ketogenesis and mobilization of fat stores. | Potential for increased production of crotonyl-CoA from fatty acid oxidation. | scielo.br |
Immunometabolic Pathways and Inflammatory States
Immunometabolism is a field that explores the critical links between metabolic pathways and immune system function. aginganddisease.org Cellular metabolism provides the energy and building blocks necessary for immune cell activation, differentiation, and effector functions, and metabolic reprogramming is a hallmark of immune responses and inflammatory conditions. uni-muenster.denih.gov Growing evidence suggests that metabolites themselves, including acylglycines like this compound, can act as signals that modulate these processes. uni-muenster.de
Chronic low-grade inflammation is a characteristic of many metabolic diseases, including diabetic kidney disease (DKD). uni-muenster.de Metabolomic studies of DKD have consistently identified alterations in metabolites associated with mitochondrial dysfunction and oxidative stress. nih.govspandidos-publications.com Among the metabolites found to be associated with albuminuria in DKD are several acylglycines, including 3-methyl crotonyl glycine. nih.govrevistanefrologia.com The accumulation of these metabolites points towards suppressed mitochondrial activity, a condition that is closely linked with inflammatory signaling. nih.gov For instance, inflammatory mediators can reprogram cellular metabolism, such as enhancing glycolysis while altering mitochondrial oxidative phosphorylation, which in turn influences the inflammatory output of the cell. nih.gov
The gut microbiome also plays a crucial role at the interface of metabolism and immunity. Research into inflammatory bowel disease (IBD), a condition characterized by chronic intestinal inflammation, has highlighted the importance of amino acid metabolism. nih.govfrontiersin.orgfrontiersin.org Glycine, a component of this compound, has been shown to have anti-inflammatory properties and can ameliorate colitis in animal models by dampening the expression of pro-inflammatory cytokines like IL-1β. nih.govfrontiersin.org Furthermore, a study investigating the interplay between intestinal flora and disease found that levels of this compound were significantly increased in a model of disease pathogenesis. researcher.life This suggests a potential role for this metabolite in the context of gut-derived inflammation and the host immune response.
In the broader context of systemic inflammation, such as in sepsis, profound metabolic reprogramming occurs that interplays with immune function and patient outcomes. frontiersin.org While specific data on this compound in sepsis is limited, the condition is known to cause widespread metabolic dysregulation, affecting fatty acid, amino acid, and glucose metabolism, all of which are central to the immune response. frontiersin.org The search for reliable biomarkers in sepsis is ongoing, with a focus on molecules that reflect the underlying pathophysiology of a dysregulated host response. mdpi.comnih.govcaptodayonline.com
Table 3: Association of this compound and Related Compounds with Immunometabolism and Inflammation
| Disease/Condition | Key Finding | Implication for Immunometabolism | Source(s) |
|---|---|---|---|
| Diabetic Kidney Disease (DKD) | 3-methyl crotonyl glycine is associated with albuminuria. | Reflects mitochondrial dysfunction, a key feature of immunometabolic dysregulation in chronic inflammatory states. | nih.govrevistanefrologia.com |
| Inflammatory Bowel Disease (IBD) Models | Dietary glycine (a precursor) ameliorates colitis and reduces pro-inflammatory cytokines. | Highlights the potential for glycine conjugates to be involved in modulating inflammatory pathways in the gut. | nih.govfrontiersin.org |
| Gut Flora-Related Disease Pathogenesis | This compound levels were significantly increased. | Suggests a link between gut microbial activity, metabolic output, and host inflammatory responses. | researcher.life |
Advanced Analytical Methodologies for Biochemical Profiling of Crotonylglycine
High-Resolution Mass Spectrometry-Based Techniques
High-resolution mass spectrometry (HRMS) has become an indispensable tool in biochemical profiling, offering unparalleled precision and accuracy in the measurement of mass-to-charge ratios (m/z). labmanager.combioanalysis-zone.com Unlike low-resolution mass spectrometers that measure nominal mass, HRMS instruments can determine the 'exact mass' of an analyte to several decimal places. bioanalysis-zone.com This capability allows for the differentiation of compounds with the same nominal mass but different elemental formulas, a critical feature in the analysis of complex biological samples where numerous metabolites exist. bioanalysis-zone.comchromatographyonline.com Technologies such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide the high resolving power necessary for these precise measurements. labmanager.com This level of precision is essential for confidently identifying known compounds and elucidating the structures of unknown metabolites like crotonylglycine. labmanager.comspectralworks.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Profiling
Gas chromatography-mass spectrometry (GC-MS) is a robust and well-established technique for the comprehensive profiling of small molecule metabolites, including organic acids like this compound. nih.govnih.gov It is particularly well-suited for identifying and quantifying volatile and thermally stable compounds. nih.gov For non-volatile analytes such as amino acids and organic acids, a chemical derivatization step is required to increase their volatility for gas-phase analysis. nih.govresearchgate.net GC-MS offers high chromatographic resolution, separating complex mixtures into individual components before they enter the mass spectrometer for detection and identification. researchgate.net The technique is known for its sensitivity and reliability, making it a cornerstone in metabolomics for diagnostic purposes, gene annotation, and systems biology. nih.govresearchgate.net
The analysis of polar, non-volatile compounds like this compound by GC-MS necessitates a derivatization step to make them amenable to gas chromatography. This chemical modification reduces the polarity and increases the volatility and thermal stability of the analytes. researchgate.netgcms.cz The most common approaches for metabolites such as organic and amino acids are silylation and acylation/esterification. nih.govnih.gov
Silylation, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens on functional groups (-COOH, -OH, -NH2, -SH) with a trimethylsilyl (B98337) (TMS) group. gcms.cz Another common reagent, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), forms the more stable tert-butyldimethylsilyl (TBDMS) derivatives. A widely used protocol involves a two-step derivatization: first, methoxymation to protect aldehyde and keto groups, followed by silylation of the remaining active hydrogens. gcms.cznih.gov Recent methodological improvements have shown that introducing a drying step between methoxymation and silylation can significantly increase metabolite signal intensity by two- to tenfold. nih.gov
Acylation can be performed using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or chloroformates. A two-step derivatization using trimethylsilyl (TMS) for carboxylic groups followed by trifluoroacyl (TFA) for amino groups has also been successfully developed for the simultaneous analysis of organic acids, amino acids, and glycines. nih.gov These advances in derivatization are critical for achieving the sensitivity and comprehensive metabolite coverage required in biochemical profiling.
Table 1: Common Derivatization Reagents for GC-MS Metabolomics
| Derivatization Method | Reagent | Abbreviation | Target Functional Groups | Derivative Formed |
|---|---|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH | Trimethylsilyl (TMS) |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH | Trimethylsilyl (TMS) |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -COOH, -NH2, -SH | tert-butyldimethylsilyl (TBDMS) |
| Acylation | Trifluoroacetic anhydride | TFAA | -OH, -NH2 | Trifluoroacetyl (TFA) |
This table summarizes common derivatization reagents used in GC-MS to increase the volatility of polar metabolites.
A major advantage of GC-MS is the ability to perform both qualitative and quantitative analysis. chromatographyonline.com Quantitative analysis relies on the principle that the area of a chromatographic peak is proportional to the amount of the corresponding analyte. For accurate quantification, especially in complex biological matrices, stable isotope-labeled internal standards are often employed. Following derivatization and analysis, the total ion chromatogram (TIC) is generated, which represents the sum of all ion intensities across the chromatographic run. chromatographyonline.com From the TIC, extracted ion chromatograms (EIC) or selected ion monitoring (SIM) can be used for more sensitive and specific quantification of target analytes like this compound. chromatographyonline.com
Qualitative identification of compounds is primarily achieved by matching their electron ionization (EI) mass spectra against reference spectra in established libraries. shimadzu.eunih.gov Since EI fragmentation patterns are highly reproducible under standardized conditions (e.g., 70 eV), large spectral libraries have been compiled over decades. nih.gov The combined use of mass spectral matching and chromatographic retention indices provides two orthogonal parameters for confident compound identification. nih.govshimadzu.eu
Table 2: Major Mass Spectral Libraries for GC-MS Metabolomics
| Library Name | Description |
|---|---|
| NIST/EPA/NIH Mass Spectral Library | A comprehensive and widely used collection of electron ionization (EI) mass spectra maintained by the U.S. National Institute of Standards and Technology. nih.gov |
| Wiley Registry of Mass Spectral Data | A large, commercially available collection of mass spectra, often used in conjunction with the NIST library. nih.gov |
| Golm Metabolome Database (GMD) | A publicly available database focusing on mass spectra and retention indices of metabolites derivatized by methoxyamination and silylation. nih.gov |
This table lists prominent mass spectral libraries that are essential for the identification of metabolites in GC-MS-based profiling.
Methodological Advances in Sample Derivatization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem mass spectrometry configuration (LC-MS/MS), is a powerful technique for analyzing compounds in complex biological matrices like plasma, urine, and tissue extracts. wikipedia.orgnih.govchromatographyonline.com It combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. wikipedia.org This synergy allows for the analysis of a wide range of molecules, including those that are non-volatile or thermally labile and thus unsuitable for GC-MS without derivatization. wikipedia.orgnih.gov LC-MS/MS is widely used in metabolomics to identify disease biomarkers, study metabolic pathways, and quantify drugs and their metabolites. chromatographyonline.commercodia.com The development of robust interfaces like electrospray ionization (ESI) has made LC-MS a routine and indispensable tool in clinical and life science research. nih.gov
The integration of ultra-high performance liquid chromatography (UHPLC) with mass spectrometry has significantly advanced biochemical analysis. ijraset.com UHPLC utilizes columns packed with sub-2 µm particles, which provides a dramatic increase in resolution, sensitivity, and speed compared to traditional high-performance liquid chromatography (HPLC). eag.com The smaller particle size allows for much higher separation efficiency, but requires pumps capable of operating at very high pressures (up to 100 MPa or 15,000 psi). ijraset.comeag.com The primary benefits of coupling UHPLC with MS for the analysis of compounds like this compound include shorter analysis times, leading to higher sample throughput, and improved chromatographic resolution, which helps in separating isomeric compounds and reducing ion suppression in the mass spectrometer. ijraset.comeag.com This results in higher quality data and more confident metabolite identification and quantification. nih.gov
Table 3: Comparison of Conventional HPLC and UHPLC
| Parameter | Conventional HPLC | Ultra-High Performance Liquid Chromatography (UHPLC) |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm |
| Operating Pressure | 40-60 MPa (6,000-9,000 psi) | Up to 100-130 MPa (15,000-19,000 psi) eag.com |
| Analysis Time | Longer | Significantly shorter ijraset.com |
| Resolution | Good | Higher, better separation of complex mixtures eag.com |
| Sensitivity | Standard | Increased due to sharper, narrower peaks ijraset.com |
| Solvent Consumption | Higher | Lower |
This table highlights the key differences and advantages of UHPLC over conventional HPLC for chromatographic separations.
In LC-MS-based metabolomics, two primary acquisition strategies are employed: targeted and untargeted analysis. metwarebio.commetabolon.com
Targeted metabolomics focuses on the accurate quantification of a predefined and limited set of known metabolites, such as specific acylglycines including this compound. metwarebio.comfuturelearn.com This hypothesis-driven approach offers high sensitivity and selectivity and provides absolute or precise relative quantification, often using triple quadrupole mass spectrometers in multiple reaction monitoring (MRM) mode. metwarebio.comcreative-proteomics.com It is the preferred method for validating biomarkers or analyzing specific metabolic pathways. creative-proteomics.com
Untargeted metabolomics aims to capture a comprehensive profile of all measurable metabolites in a sample, including unknown compounds. metwarebio.commetabolon.com This hypothesis-generating approach is qualitative or semi-quantitative and uses high-resolution mass spectrometers like TOF or Orbitrap to acquire full-scan mass spectra. creative-proteomics.com The goal is to discover novel biomarkers or identify unexpected metabolic changes between different sample groups. futurelearn.com While powerful for discovery, a major challenge in untargeted studies is the subsequent identification of the many detected features. futurelearn.com Often, both strategies are used in a complementary fashion: an untargeted study first identifies potential biomarkers, which are then validated and quantified using a targeted assay. creative-proteomics.com
Table 4: Targeted vs. Untargeted Metabolomics
| Feature | Targeted Metabolomics | Untargeted Metabolomics |
|---|---|---|
| Goal | Quantify a specific, predefined set of metabolites metwarebio.com | Profile as many metabolites as possible (discovery) metwarebio.comfuturelearn.com |
| Approach | Hypothesis-driven metabolon.com | Hypothesis-generating metabolon.com |
| Quantification | Absolute or precise relative quantification metwarebio.com | Relative quantification (or semi-quantification) futurelearn.com |
| Number of Analytes | Tens to hundreds (e.g., <20 to hundreds) metabolon.comfuturelearn.com | Hundreds to thousands futurelearn.com |
| Instrumentation | Triple Quadrupole (QqQ) MS creative-proteomics.com | High-Resolution MS (TOF, Orbitrap) creative-proteomics.com |
| Selectivity | High | Lower (comprehensive) |
| Advantages | High sensitivity, high precision, accurate quantification metwarebio.com | Comprehensive profile, discovery of novel compounds metwarebio.com |
| Limitations | Limited scope (can miss unexpected changes) americanpharmaceuticalreview.com | Lower throughput, complex data analysis, challenges in compound ID futurelearn.com |
This table contrasts the key characteristics and applications of targeted and untargeted acquisition strategies in mass spectrometry-based metabolomics.
Ultra-High Performance Liquid Chromatography (UHPLC) Integration
Tandem Mass Spectrometry (MS/MS) in Comprehensive Metabolite Screening
Tandem mass spectrometry (MS/MS) is a powerful and widely used technique for the analysis of metabolites, including this compound, in complex biological samples such as dried blood spots and urine. researchgate.netnih.gov This method involves two stages of mass analysis. In the first stage (MS1), ions from the sample are separated based on their mass-to-charge ratio (m/z). wikipedia.org A specific precursor ion, corresponding to the metabolite of interest, is selected and then fragmented through processes like collision-induced dissociation. wikipedia.org The resulting fragment ions are then analyzed in the second stage (MS2), creating a unique fragmentation pattern that serves as a highly specific fingerprint for the compound. wikipedia.org
The use of flow injection analysis tandem mass spectrometry (FIA-MS/MS) allows for the rapid and simultaneous analysis of multiple derivatized amino acids and acylcarnitines from dried blood spots. thermoscientific.fr This high-throughput capability is essential for large-scale screening programs. researchgate.netresearchgate.net For instance, in newborn screening, MS/MS can detect and measure the concentrations of a large number of amino acids, fatty acids, and organic acids from a very small blood sample. researchgate.net The technique's ability to identify and separate ions with very similar m/z ratios makes it invaluable for distinguishing specific metabolites within a complex mixture. wikipedia.org
Quantitative analysis of urinary acylglycines, including this compound, using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has demonstrated high sensitivity and specificity. nih.govresearchgate.net This approach is crucial for the diagnosis of several inherited metabolic disorders. nih.gov The process often involves derivatization of the analytes to improve their chromatographic and mass spectrometric properties. thermoscientific.frresearchgate.net Selected reaction monitoring (SRM) is a common MS/MS scan mode used to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte. thermoscientific.fr
Comprehensive screening methods using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been developed to detect and quantify a wide array of substances, including metabolites, in various biological fluids like blood, urine, and oral fluid. nih.gov These methods are characterized by their speed and the small sample volumes required. nih.gov The data generated from MS/MS can be used for metabolite profiling by analyzing the m/z value, retention time, and fragmentation patterns. jmb.or.kr
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Fingerprinting
Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone technique in metabolomics, offering a complementary approach to MS/MS for the analysis of this compound. nih.gov While generally less sensitive than mass spectrometry, NMR provides unparalleled structural information and is highly reproducible and quantitative. uii.ac.idnih.gov It allows for the non-destructive analysis of samples, meaning the sample can be preserved for further analysis. nih.gov
Metabolic fingerprinting using NMR involves the rapid acquisition of spectra from biological samples to create a characteristic profile or "fingerprint" of the metabolites present. nmrprocflow.org This approach is effective for discriminating between different sample groups and identifying key spectral regions that warrant further investigation. nih.govnmrprocflow.org
Application in Direct Metabolite Detection in Biological Fluids
One of the significant advantages of NMR is its ability to directly analyze intact biological fluids like urine and blood plasma with minimal sample preparation. nih.gov This reduces the potential for analytical variability introduced during sample processing. nih.gov For instance, 1D ¹H NMR spectroscopy can be used to screen urine samples from newborns to track differences in their metabolomes by comparing the spectra. nih.gov
In the analysis of biofluids, NMR can simultaneously detect and identify numerous metabolites, providing a comprehensive overview of the metabolic state. rfppl.co.in For example, ¹H-NMR has been used to detect this compound in the urine of sheep. dntb.gov.ua The technique is capable of detecting analytes in the micromolar range (1-10 µM), which is effective for many metabolites. uii.ac.id
Advancements in Sensitivity and Structural Elucidation
Continuous advancements in NMR technology have focused on overcoming its inherent limitation of lower sensitivity compared to MS. uii.ac.idnih.gov The development of high-field magnets (up to 1.2 GHz) has significantly increased spectral resolution, reducing signal overlap in complex mixtures. unl.edu Cryogenically cooled probes (cryoprobes) have also greatly enhanced sensitivity by reducing electronic noise. unl.edu
Hyperpolarization techniques, such as dynamic nuclear polarization (DNP) and para-hydrogen-induced polarization (PHIP), have emerged as powerful methods to dramatically boost NMR signal strength, enabling the detection of low-abundance metabolites. uii.ac.idnih.govacs.org These advancements are expanding the scope of NMR in metabolomics, allowing for more comprehensive and sensitive analyses. uii.ac.id
For structural elucidation, NMR is an exceptionally powerful tool. jchps.comslideshare.net One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment and connectivity of atoms within a molecule. rfppl.co.injchps.com Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) reveal proton-proton couplings, helping to piece together the spin systems of molecules like this compound. rfppl.co.inipb.pt Heteronuclear experiments, such as HSQC (Heteronuclear Single Quantum Coherence), correlate protons with directly attached carbons or nitrogens, further aiding in the unambiguous assignment of signals and confirmation of molecular structure. nih.gov
Methodological Challenges and Refinements in Quantification
The accurate quantification of this compound presents several methodological challenges that necessitate ongoing refinement of analytical techniques. These challenges primarily revolve around achieving optimal sensitivity, specificity, and reproducibility, as well as ensuring that results are comparable across different laboratories.
Optimization for Sensitivity, Specificity, and Reproducibility
For both MS/MS and NMR, continuous efforts are made to optimize methods for better performance. In MS/MS, this includes the careful selection of precursor and product ions, optimization of collision energy, and the use of stable isotope-labeled internal standards to correct for matrix effects and variations in instrument response. thermoscientific.frnih.gov Derivatization is another strategy employed to enhance the sensitivity and chromatographic separation of acylglycines. researchgate.net The goal is to achieve low limits of detection (LOD) and quantification (LOQ) while maintaining high precision and accuracy. nih.govnih.gov
In NMR, challenges include dealing with signal overlap in crowded spectral regions and the inherently lower sensitivity. nih.gov High-resolution instruments and advanced pulse sequences, such as pure shift techniques, are used to improve signal separation. nih.gov For quantification, careful processing of the NMR data is crucial, including baseline correction and accurate peak integration. nmrprocflow.org Targeted profiling techniques, which use libraries of pure compound spectra, can improve the accuracy of identifying and quantifying metabolites in complex mixtures. chenomx.com
Table 1: Key Optimization Parameters in Analytical Methods for this compound
| Parameter | Tandem Mass Spectrometry (MS/MS) | Nuclear Magnetic Resonance (NMR) |
|---|---|---|
| Sensitivity | Optimization of ionization source, collision energy, use of derivatization. thermoscientific.frresearchgate.net | High-field magnets, cryoprobes, hyperpolarization techniques (DNP, PHIP). nih.govunl.edu |
| Specificity | Selected Reaction Monitoring (SRM), high-resolution mass analysis. thermoscientific.fr | High spectral resolution, 2D correlation experiments (COSY, TOCSY, HSQC). rfppl.co.in |
| Reproducibility | Use of stable isotope-labeled internal standards, robust sample preparation protocols. thermoscientific.frnih.gov | Standardized operating procedures, use of internal references (e.g., TSP), consistent data processing. nih.govrfppl.co.in |
Standardization Protocols for Inter-Laboratory Comparability
Ensuring that analytical results for this compound are comparable between different laboratories is a significant challenge. researchgate.net Inter-laboratory comparisons (ILCs) and proficiency testing (PT) programs are essential for assessing and improving the quality and consistency of measurements. europa.eustefaniaaccorsi.it These programs involve analyzing well-characterized samples and comparing the results against reference values or the consensus values from all participating labs. europa.eucoresta.org
Standardization of the entire analytical workflow, from sample collection and preparation to data analysis and reporting, is crucial. This includes the use of standardized methods, such as those from bodies like the European Committee for Standardization (CEN) or the International Organization for Standardization (ISO), whenever available. europa.eu The use of certified reference materials (CRMs) is also vital for calibrating instruments and validating methods, thereby ensuring traceability to a common reference. annlabmed.org For newborn screening programs, participation in quality assurance programs, like those offered by the Centers for Disease Control and Prevention (CDC), helps validate methods and establish reference intervals. researchgate.net The development and implementation of such standardization protocols are key to achieving reliable and comparable data in the biochemical profiling of this compound. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Amino acids |
| Acylcarnitines |
| Fatty acids |
| Organic acids |
| Butyl esters |
| Methanol |
| Nitrogen |
| Creatinine |
| Sodium hydroxide |
| Hydroxylamine hydrochloride |
| Sulfuric acid |
| Dimethylmalonic acid |
| Tropic acid |
| Pentadecanoic acid |
| Helium |
| Carbon |
| Proton |
| Nitrogen (isotope) |
| Deuterium |
| TSP (Trimethylsilylpropanoic acid) |
| Stable isotope-labeled internal standards |
Cellular and Subcellular Interactions of Crotonylglycine
Influence on Mitochondrial Bioenergetics and Homeostasis
As a product of aberrant mitochondrial metabolism, crotonylglycine is closely associated with the health and function of this organelle. Its accumulation is often indicative of a disruption in mitochondrial energy homeostasis. semanticscholar.org Research suggests that elevated levels of related acyl glycines can compromise the production of cellular energy and contribute to mitochondrial stress. semanticscholar.org
There is direct experimental evidence that metabolites associated with this compound accumulation can disrupt the intracellular redox balance by inducing oxidative stress. A study conducted on cerebral cortex from young rats demonstrated that 3-methylthis compound (B26124) (3MCG), a closely related acylglycine, provokes significant oxidative damage. nih.gov
The study found that 3MCG induced lipid peroxidation, a marker of oxidative damage to cell membranes. nih.gov This effect was attributed to the generation of reactive oxygen species (ROS), as the damage was prevented by free radical scavengers. nih.gov Interestingly, the pro-oxidant effects were not associated with an increase in reactive nitrogen species, indicating a specific pathway of free radical generation. nih.gov Furthermore, the activities of key antioxidant enzymes such as superoxide (B77818) dismutase and catalase were not altered by 3MCG in vitro, suggesting that the induced oxidative stress may overwhelm or bypass these specific enzymatic defenses. nih.gov This disruption of the cellular redox state may be a key factor in the pathophysiology associated with the accumulation of these metabolites. nih.gov
| Parameter | Compound Tested | Concentration | Observed Effect in Rat Cerebral Cortex | Reference |
|---|---|---|---|---|
| Lipid Peroxidation (TBARS) | 3-Methylthis compound (3MCG) | 1-5 mM | Significant increase, indicating oxidative damage | nih.gov |
| Nitrite and Nitrate Production | 3-Methylthis compound (3MCG) | 0.1-5.0 mM | No significant change, suggesting no increase in reactive nitrogen species | nih.gov |
| Mechanism | 3-Methylthis compound (3MCG) | N/A | Pro-oxidant effect mediated by reactive oxygen species (ROS) | nih.gov |
Modulation of Electron Transport Chain Activity
Interplay with Intracellular Signaling Cascades
The metabolic disturbances indicated by the presence of this compound can influence various intracellular signaling pathways that govern cell fate and function.
Direct evidence detailing the modulation of the Nrf2 or mTOR signaling pathways by this compound specifically is limited. However, these pathways are critical in responding to the types of cellular stress associated with this compound.
Nrf2 Signaling: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. researchgate.netijbs.comnih.gov It is activated by oxidative stress, leading to the transcription of numerous cytoprotective genes that combat ROS and aid in detoxification. researchgate.netijbs.com The oxidative stress induced by related acylglycines nih.gov represents a canonical trigger for Nrf2 activation, although the direct interaction of this compound with the pathway's components has not been fully elucidated.
mTOR Signaling: The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central controller of cell growth, proliferation, and metabolism, responding to cues like growth factors and amino acid availability. cusabio.comsochob.cl While certain amino acids like glycine (B1666218) can stimulate the mTOR pathway nih.gov, the effect of N-acylglycines such as this compound is not well-established. Given that mTOR signaling is tightly linked to mitochondrial and metabolic status, significant disruptions leading to this compound accumulation could plausibly impact mTOR activity. cusabio.comnih.gov
The accumulation of this compound and related metabolites is associated with conditions that can negatively affect cell survival. The combination of compromised mitochondrial energy homeostasis and increased oxidative stress creates a cytotoxic environment. semanticscholar.orgnih.gov Oxidative damage to lipids, proteins, and DNA is a well-established trigger for programmed cell death, or apoptosis. nih.gov For instance, the blockade of certain metabolic pathways has been shown to depolarize the mitochondrial membrane and increase apoptosis. semanticscholar.org While glycine itself can sometimes protect against necrotic cell death, the pathological accumulation of its acyl conjugates like this compound is tied to cellular stress that can ultimately overwhelm adaptive responses and lead to cell death. nih.gov
Modulation of Key Regulatory Pathways (e.g., Nrf2, mTOR Signaling)
Role in Cellular Detoxification and Conjugation Processes
The formation of this compound is fundamentally a cellular detoxification process. This pathway, known as glycine conjugation, is a Phase II biotransformation reaction that neutralizes and facilitates the excretion of potentially toxic acyl-CoA molecules. d-nb.infoedx.org
This process is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT). hmdb.cauniroma1.it When there is a pathological accumulation of crotonyl-CoA, either from fatty acid oxidation or amino acid catabolism, GLYAT conjugates it to the amino acid glycine. d-nb.infouniroma1.it This reaction serves two vital purposes:
Detoxification: It converts a reactive acyl-CoA thioester into a more water-soluble and less toxic N-acylglycine (this compound), which can be more readily excreted in the urine. d-nb.infonih.gov
Coenzyme A Regeneration: It releases the Coenzyme A (CoASH) molecule, which is essential for numerous mitochondrial metabolic reactions, including the Krebs cycle and fatty acid β-oxidation. uniroma1.it Sequestering CoASH in the form of acyl-CoA esters would rapidly halt these vital processes.
Therefore, the presence of this compound in urine signifies that the glycine conjugation pathway is actively working to mitigate a mitochondrial acyl-CoA overload. d-nb.infonih.gov
| Process | Description | Key Components | Cellular Purpose | Reference |
|---|---|---|---|---|
| Glycine Conjugation | A Phase II detoxification reaction occurring in the mitochondria. | Substrate: Crotonyl-CoA Enzyme: Glycine N-acyltransferase (GLYAT) Co-substrate: Glycine | Detoxify excess acyl-CoAs and regenerate free Coenzyme A (CoASH). | d-nb.infouniroma1.it |
| Excretion | The resulting N-acylglycine (this compound) is more water-soluble. | Product: this compound | Facilitates elimination from the body via urine. | d-nb.infonih.gov |
Experimental Model Systems for Crotonylglycine Research
In Vitro Cell Culture Models
In vitro models provide a controlled environment to study the cellular and molecular effects of crotonylglycine, stripped of the systemic complexities of a whole organism.
Mammalian cell cultures are fundamental tools in metabolic research. eolss.net They are categorized as either primary cultures, which are derived directly from tissue and have a finite lifespan, or continuous cell lines, which have been immortalized and can proliferate indefinitely. eolss.netevitria.com
Primary cells, such as skin fibroblasts and hepatocytes, are particularly valuable. Fibroblasts are commonly used for the in vitro diagnosis of inborn errors of metabolism, including disorders of branched-chain amino acid catabolism that can lead to the accumulation of metabolites like this compound. cocukmetabolizma.com Hepatocytes, the primary metabolic cells of the liver, are used to study pathways central to this compound metabolism, such as fatty acid and amino acid oxidation. researchgate.netsemanticscholar.org Studies using hepatocyte-like cells derived from induced pluripotent stem cells (iPSCs) allow for investigation into metabolic responses to various stressors. researchgate.netsemanticscholar.org
Continuous cell lines like HeLa (human cervical cancer cells) and HepG2 (human liver cancer cells) are also employed to study general amino acid dynamics and metabolic activity during different phases of cell growth. lcms.cz The 3T3-L1 cell line, a model for adipocyte (fat cell) differentiation, has been used to quantify shifts in major metabolic pathways, providing a framework for how this compound might influence lipid metabolism. nih.gov
Table 1: Application of In Vitro Cell Models in this compound-Related Research
| Cell Model | Type | Typical Application in Metabolic Research | Relevance to this compound |
|---|---|---|---|
| Fibroblasts | Primary Culture | Diagnosis of inborn errors of metabolism; study of enzyme deficiencies. cocukmetabolizma.com | Directly assaying enzymatic defects leading to this compound accumulation. |
| Hepatocytes | Primary Culture | Study of liver-specific metabolic functions, including amino acid catabolism, fatty acid oxidation, and detoxification. researchgate.net | Investigating the impact of this compound on core hepatic metabolic pathways. |
| 3T3-L1 Cells | Continuous Cell Line | Modeling adipocyte differentiation and lipogenesis. nih.gov | Understanding how this compound may perturb lipid storage and energy homeostasis. |
| HeLa / HepG2 Cells | Continuous Cell Line | General studies of cellular metabolism, nutrient uptake, and proliferation. lcms.cz | Examining the fundamental effects of this compound on cell growth and amino acid utilization. |
To understand the functional consequences of this compound, researchers employ specific assays to measure the rate of metabolic reactions (flux) and the efficiency of enzymes.
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of intracellular metabolic pathways. nih.govdbkgroup.org A common approach involves using isotopically labeled substrates, such as 13C-glucose, and tracking the labeled atoms as they are incorporated into various metabolites. This allows for the precise measurement of flux through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.govnih.gov Such analyses can reveal how this compound accumulation might reroute metabolic resources or create bottlenecks in central energy metabolism. osti.gov Algorithms like enhanced Flux Potential Analysis (eFPA) can further integrate enzyme expression data to predict relative flux levels. embopress.org
Enzyme Activity Assays directly measure the catalytic performance of specific enzymes. goprolytix.com These assays are crucial for confirming deficiencies in enzymes involved in the leucine (B10760876) degradation pathway, where defects can lead to the formation of this compound. By measuring the conversion of a substrate to a product in cell lysates or with purified enzymes, researchers can pinpoint the precise enzymatic step that is impaired. goprolytix.com These functional assays provide a clear link between a genetic defect and the resulting metabolic phenotype. goprolytix.com
Table 2: Key Functional Assays for Studying this compound's Metabolic Impact
| Assay Type | Principle | Information Gained |
|---|---|---|
| Metabolic Flux Analysis (MFA) | Tracing of stable isotopes (e.g., 13C) through metabolic pathways. nih.gov | Quantifies the rates (fluxes) of interconnected pathways, revealing metabolic reprogramming. dbkgroup.orgosti.gov |
| Enzyme Activity Assays | In vitro measurement of an enzyme's ability to convert a specific substrate to a product. goprolytix.com | Determines the functional capacity of individual enzymes, identifying specific metabolic blocks. |
| Oxygen Consumption Rate (OCR) | Measurement of cellular respiration using techniques like Seahorse XF analysis. | Assesses mitochondrial function and oxidative phosphorylation efficiency. |
| Metabolite Quantification | Mass spectrometry-based analysis to measure the concentrations of specific metabolites in cell culture media or cell extracts. lcms.cz | Determines the extent of accumulation or depletion of this compound and related compounds. |
Mammalian Cell Lines and Primary Cell Cultures (e.g., Fibroblasts, Hepatocytes)
In Vivo Animal Models of Metabolic Dysregulation
Genetically engineered models, particularly knockout mice in which a specific gene has been deleted, are powerful tools for elucidating the function of proteins involved in metabolite transport and metabolism. nih.govnih.govwikipedia.org
The Organic Anion Transporter 1 (OAT1), encoded by the gene Slc22a6, is a transporter expressed in the kidney proximal tubules that mediates the first step in the elimination of a wide range of organic anions from the blood into the urine. nih.govnih.gov Since many acylglycines are organic anions, OAT1 is a candidate transporter for this compound.
Studies using OAT1 knockout (Oat1-/-) mice have been instrumental in understanding the transporter's role. These models have shown that the absence of OAT1 leads to altered levels of various metabolites in the urine and blood. For instance, OAT1 knockout mice exhibit a pattern of reduced urinary organic acids, which is similar to the metabolic signature seen in human patients with diabetic kidney disease, suggesting a role for this transporter in disease-related metabolite clearance. While not always measuring this compound directly, the altered profiles of other organic anions in these models strongly support the hypothesis that OAT1 is involved in the renal handling of such compounds. nih.govnih.gov More advanced models, such as OAT1/OAT3 double-knockout rats, have been developed to study the overlapping functions of these key transporters. mdpi.com
Table 3: Findings from OAT1 Genetically Engineered Models
| Model | Genetic Modification | Key Phenotype/Finding | Relevance to this compound |
|---|---|---|---|
| Oat1 Knockout Mouse | Deletion of the Slc22a6 gene. nih.govnih.gov | Altered urinary profile with reduced levels of many organic acids. | Provides in vivo evidence for the role of OAT1 in the renal elimination of organic anions, a class that includes this compound. |
| Oat1/Oat3 Double Knockout Rat | Deletion of both Slc22a6 and Slc22a8 genes using CRISPR/Cas9. mdpi.com | Substantially decreased renal excretion of classical OAT substrates like p-aminohippuric acid (PAH) and furosemide. mdpi.com | Offers a more complete model to study the combined roles of major renal organic anion transporters in clearing this compound and related metabolites. |
To understand the role of this compound in specific human diseases, researchers use animal models that replicate key aspects of those conditions.
Diabetic Kidney Disease (DKD) Models: DKD is a major complication of diabetes, and metabolomic studies have identified altered mitochondrial function as a key feature. nih.govnih.gov Animal models, such as the db/db mouse , which has a mutation in the leptin receptor and develops type 2 diabetes, are widely used to study DKD. gubra.dk In these models, metabolomic analyses have revealed altered levels of several metabolites, including acylcarnitines and acylglycines like 3-methylcrotonyl glycine (B1666218), in urine and kidney tissue. nih.govresearchgate.netresearchgate.net These findings link the accumulation of such metabolites to suppressed mitochondrial activity and the progression of kidney disease. nih.govresearchgate.net
Parkinson's Disease (PD) Models: PD is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. nih.gov While the link is less direct than in DKD, metabolic dysfunction, particularly in fatty acid metabolism, is increasingly recognized as a component of PD. nih.govresearchgate.net Animal models of PD are typically created using neurotoxins like MPTP or rotenone , which inhibit mitochondrial function, or through genetic modifications related to familial PD (e.g., SNCA overexpression). nih.govdovepress.commdpi.com Comprehensive metabolomic profiling in PD patients has identified significant alterations in fatty acid metabolism, including changes in 2-butenoylglycine (this compound). nih.gov These animal models provide a platform to investigate whether this compound accumulation is a consequence of toxin-induced mitochondrial damage and whether it contributes to neurodegeneration. nih.gov
Table 4: Application of Disease-Specific Animal Models in this compound Research
| Disease | Model Example | Principle | Relevance to this compound |
|---|---|---|---|
| Diabetic Kidney Disease (DKD) | db/db Mouse | Genetic model of type 2 diabetes and obesity that develops kidney pathology similar to human DKD. nih.govgubra.dk | Used to demonstrate that metabolites like 3-methylcrotonyl glycine are altered with disease progression, linking them to mitochondrial dysfunction. nih.govresearchgate.net |
| Parkinson's Disease (PD) | MPTP-treated Mouse | Neurotoxin model where MPTP is metabolized to MPP+, which inhibits mitochondrial complex I, causing loss of dopaminergic neurons. nih.govmdpi.com | Allows for the study of how mitochondrial inhibition affects systemic and brain metabolism, including pathways involving this compound. nih.gov |
| Parkinson's Disease (PD) | Rotenone-treated Rat | Neurotoxin model where rotenone, a pesticide, also inhibits mitochondrial complex I, leading to dopaminergic degeneration and motor deficits. nih.govdovepress.com | Provides an environmental toxin model to explore the link between mitochondrial dysfunction, fatty acid metabolism, and neurodegeneration. nih.gov |
Genetically Engineered Models (e.g., OAT1 knockout models)
Advanced Ex Vivo and Organoid Systems
Recent advances in cell culture have led to the development of sophisticated ex vivo and organoid systems that bridge the gap between simple 2D cell culture and complex in vivo models. mdpi.comfrontiersin.org
Organoids are three-dimensional (3D) structures grown from stem cells (either embryonic, induced pluripotent, or adult tissue-resident stem cells) that self-organize to form structures mimicking a real organ. frontiersin.org Liver and kidney organoids are becoming increasingly relevant for metabolic research. nih.govresearchgate.net
Liver Organoids: These can be generated to contain functional hepatocytes and cholangiocytes, even forming hepatobiliary connections. nih.gov Such systems maintain long-term metabolic functions, including cytochrome P450 activity, making them an ideal platform to study the metabolism of this compound and its potential hepatotoxicity in a human-relevant context. nih.gov
Kidney Organoids: Kidney organoids can be differentiated from human iPSCs to form nephron-like structures, including proximal tubules that express functional transporters. researchgate.net These models offer an unprecedented opportunity to study the specific mechanisms of this compound transport and reabsorption in different segments of the human nephron ex vivo.
Ex vivo systems , such as organ-on-a-chip platforms, further enhance this by integrating organoid cultures into microfluidic devices. mdpi.com These chips can simulate the dynamic environment of the body, including fluid flow and interactions between different cell types (e.g., epithelial and endothelial cells), providing a more physiologically accurate model to study metabolite transport and inter-organ communication. mdpi.comnih.gov While research explicitly using these systems to study this compound is still emerging, their potential to model its systemic handling and pathological effects with high fidelity is immense.
Integrative Omics Approaches for Comprehensive Pathway Elucidation
Multi-Omics Data Integration Strategies
The integration of multiple omics datasets is a powerful strategy for unraveling the intricate molecular mechanisms underlying metabolic disorders. nih.govfrontlinegenomics.com This approach allows for a more comprehensive understanding of how genetic variations, gene expression changes, protein levels, and metabolite concentrations collectively contribute to a specific phenotype. nih.gov
Co-analysis of Metabolomics with Transcriptomics and Genomics
The co-analysis of metabolomics with transcriptomics and genomics provides a multi-layered perspective on metabolic pathways. nih.gov In the context of Crotonylglycine, this integrated approach can help elucidate the genetic basis of its accumulation and its downstream effects on gene expression.
For instance, inborn errors of metabolism, such as certain fatty acid oxidation disorders, can lead to the accumulation of specific metabolites like this compound. nih.govmsdmanuals.com By combining genomic data (identifying mutations in specific genes) with metabolomic data (quantifying the levels of this compound and other related metabolites), researchers can establish a direct link between a genetic defect and its biochemical consequence. peerj.com
Furthermore, transcriptomic analysis can reveal how the accumulation of this compound or its precursors influences gene expression patterns. This could involve the upregulation of genes involved in detoxification pathways or the downregulation of genes in the affected metabolic pathway. The integration of these datasets helps to build a more complete picture of the cellular response to the metabolic disturbance. frontlinegenomics.com
A prime example is the study of Short-chain enoyl-CoA hydratase (ECHS1) deficiency, a rare inborn error of metabolism. researchgate.netd-nb.info In patients with ECHS1 deficiency, mutations in the ECHS1 gene lead to impaired enzyme function. oup.com While the accumulation of this compound is a predicted consequence, its levels are not always elevated in patients, suggesting a complex interplay of factors. oup.comscribd.com Integrated omics studies, combining genomic sequencing to identify ECHS1 mutations with metabolomic profiling, are crucial for accurate diagnosis and for understanding the variable biochemical phenotypes. oup.com
Table 1: Key Genes and Metabolites in Related Inborn Errors of Metabolism
| Gene | Disorder | Associated Metabolites |
| ECHS1 | Short-chain enoyl-CoA hydratase deficiency | S-(2-carboxypropyl)cysteine, Methacrylyl-CoA, Acryloyl-CoA oup.comoup.com |
| HIBCH | 3-hydroxyisobutyryl-CoA hydrolase deficiency | S-(2-carboxypropyl)cysteine, 3-hydroxyisobutyryl-carnitine oup.comoup.com |
| MCCC1 | 3-Methylcrotonyl-CoA carboxylase deficiency | 3-hydroxyisovaleric acid, 3-methylthis compound (B26124) peerj.comnih.gov |
| HMGCS2 | Mitochondrial HMG-CoA synthase deficiency | 4-Hydroxy-6-methyl-2-pyrone, this compound nih.gov |
Complementary Insights from Proteomics and Lipidomics
Proteomics and lipidomics offer additional layers of information that are highly complementary to genomics, transcriptomics, and metabolomics. nih.govmhir.org These disciplines provide direct insights into the functional machinery of the cell and the lipid environment in which metabolic processes occur. frontiersin.org
Proteomic analyses can directly measure the abundance and post-translational modifications of enzymes involved in pathways related to this compound. mhir.org For example, in ECHS1 deficiency, proteomics can confirm the absence or reduced level of the ECHS1 protein, validating the impact of the genetic mutation. oup.com Furthermore, proteomics can uncover changes in other proteins that are part of the metabolic network or are affected by the accumulation of reactive metabolites, providing a broader view of the cellular response. nih.gov
Lipidomics, the large-scale study of lipids, is particularly relevant as Crotonyl-CoA, the precursor to this compound, is an intermediate in fatty acid oxidation. technologynetworks.com Dysregulation of fatty acid metabolism can lead to changes in the cellular lipid profile. nih.govmsdmanuals.com Lipidomic studies can identify alterations in specific lipid species that may result from the metabolic block, offering insights into the downstream consequences on membrane composition and cellular signaling. nih.govnews-medical.net The integration of lipidomics with other omics data can help to connect the dots between a primary enzymatic defect and its broader impact on cellular lipid homeostasis. nih.gov
Computational and Bioinformatic Platforms for Pathway Analysis
The vast amount of data generated by omics technologies necessitates the use of sophisticated computational and bioinformatic platforms for analysis and interpretation. nih.govnih.gov These tools are essential for integrating diverse datasets, identifying meaningful patterns, and generating testable hypotheses. febs.org
Network Analysis and Data Visualization
Network analysis is a powerful approach to visualize and analyze the complex web of interactions between genes, proteins, and metabolites. numberanalytics.comnih.gov In the context of this compound, metabolic network models can be used to map its position within known pathways and to predict the systemic effects of its accumulation.
By mapping omics data onto these networks, researchers can identify bottlenecks in metabolic pathways and visualize how perturbations spread through the system. kbase.usnih.gov Tools like Cytoscape and Gephi are widely used for network visualization, allowing for the interactive exploration of complex biological networks. numberanalytics.com These visualizations can highlight key nodes and connections that are affected in a particular disease state, providing intuitive insights into the underlying biology. kbase.usmdpi.com
Predictive Modeling of Metabolic Disturbances
Computational modeling can be used to simulate metabolic disturbances and predict their consequences. nih.gov By creating mathematical models of metabolic pathways, researchers can simulate the effects of enzyme deficiencies, such as ECHS1 deficiency, and predict the resulting changes in metabolite concentrations, including that of this compound.
These predictive models can be refined and validated using experimental data from metabolomics studies. researchgate.net They can also be used to explore the potential effects of therapeutic interventions, such as dietary modifications, by simulating how these changes would alter metabolic fluxes. scielo.br This in silico approach can help to prioritize experimental studies and accelerate the development of new treatment strategies.
Untargeted and Targeted Omics Approaches for Novel Discoveries
Both untargeted and targeted omics approaches play crucial roles in advancing our understanding of this compound and related metabolic pathways. metabolon.comdrugtargetreview.com
Untargeted metabolomics aims to measure as many metabolites as possible in a sample, providing a global snapshot of the metabolome. metabolon.comnih.gov This hypothesis-generating approach is particularly useful for discovering novel biomarkers and identifying unexpected metabolic alterations. nih.gov For example, an untargeted metabolomics study might reveal previously unknown metabolites that are correlated with this compound levels, suggesting new avenues for investigation. mdpi.com
Targeted metabolomics, on the other hand, focuses on the precise and quantitative measurement of a specific set of known metabolites. metabolon.com This hypothesis-driven approach is ideal for validating findings from untargeted studies and for monitoring specific biomarkers in a clinical setting. drugtargetreview.com In the context of this compound, a targeted assay could be used to accurately quantify its concentration in patient samples for diagnostic purposes or to assess the response to treatment. mdpi.comnih.gov
The combination of untargeted and targeted approaches provides a powerful workflow for biomarker discovery and validation. nuvisan.comfrontiersin.org Untargeted studies can identify potential new biomarkers, which can then be validated and quantified using targeted methods. This integrated approach has been successfully applied to identify biomarkers for various diseases, including inborn errors of metabolism. nih.gov
Future Research Directions and Translational Perspectives
Identification of Uncharacterized Metabolic Roles and Pathways
Crotonylglycine is primarily recognized as a metabolite in the catabolism of lysine (B10760008) and the oxidation of fatty acids. mdpi.comnih.gov Its formation is a consequence of the conjugation of crotonyl-CoA with glycine (B1666218). However, the full extent of its metabolic involvement remains to be elucidated.
Future research should focus on identifying novel metabolic pathways where this compound may play a role. For instance, its connection to valine metabolism has been suggested, although the precise mechanisms are unclear. oup.com In cases of short-chain enoyl-CoA hydratase (ECHS1) deficiency, a disorder affecting valine and fatty acid metabolism, the expected increase in this compound is not always observed, suggesting a more complex metabolic interplay than currently understood. oup.comresearchgate.net This discrepancy highlights the need for further investigation into the factors that regulate its production and degradation in different metabolic contexts.
Metabolomic studies have begun to hint at broader roles. For example, in diabetic kidney disease, reduced levels of urinary this compound have been observed, suggesting a link to mitochondrial dysfunction. nih.govkarger.commdpi.comresearchgate.net Similarly, altered levels have been noted in the context of liver metabolism recovery after cold preservation. semanticscholar.org These findings underscore the potential for this compound to be involved in a wider range of metabolic processes than just amino acid and fatty acid breakdown. Untargeted metabolomics approaches will be crucial in uncovering these as-yet-uncharacterized roles. nih.gov
Table 1: this compound in Various Metabolic Contexts
| Metabolic Context | Observation | Potential Implication | Reference |
| Lysine & Fatty Acid Catabolism | Formation from crotonyl-CoA | Standard metabolic pathway | mdpi.comnih.gov |
| Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency | Levels may not be elevated as predicted | Complex regulation of its metabolism | oup.comresearchgate.net |
| Diabetic Kidney Disease | Reduced urinary levels | Association with mitochondrial dysfunction | nih.govkarger.commdpi.comresearchgate.net |
| Liver Preservation | Altered levels during recovery | Role in metabolic recovery and cell survival | semanticscholar.org |
Deepening Understanding of Regulatory Mechanisms and Feedback Loops
The regulation of this compound levels is intricately linked to the activity of various enzymes and the availability of its precursors. The enzyme glycine N-acyltransferase is responsible for its synthesis from crotonyl-CoA and glycine. hmdb.ca However, the factors that modulate the activity of this enzyme and the intracellular concentrations of its substrates are not fully understood.
Future research should aim to elucidate the feedback mechanisms that control this compound synthesis and degradation. For example, understanding how the accumulation of upstream metabolites, such as crotonyl-CoA, influences the rate of this compound formation is critical. In glioblastoma stem cells, the dysregulation of enzymes like glutaryl-CoA dehydrogenase (GCDH) and ECHS1 leads to the accumulation of crotonyl-CoA, which in turn promotes histone crotonylation, a process with significant implications for gene regulation and tumor growth. nih.govnih.gov This suggests that the pathways leading to this compound production are tightly regulated and can be hijacked in disease states.
Investigating how this compound itself might influence metabolic pathways would also be a significant step forward. It is currently viewed as a detoxification product, but it is plausible that it could act as a signaling molecule, modulating enzyme activities or gene expression. Exploring these potential feedback loops, where this compound is not just a passive byproduct but an active participant in metabolic regulation, could reveal new layers of metabolic control. nih.gov
Exploration of Novel Biochemical Targets for Modulating Metabolic States
The pathways involving this compound present several potential targets for therapeutic intervention. The enzymes responsible for the production and degradation of crotonyl-CoA, the direct precursor to this compound, are of particular interest.
For instance, in the context of cancer, specifically glioblastoma, the enzymes GCDH and ECHS1 have been identified as key players in regulating the levels of crotonyl-CoA. nih.govnih.gov Modulating the activity of these enzymes could therefore influence histone crotonylation and potentially inhibit tumor growth. This highlights a novel therapeutic strategy that moves beyond targeting the final metabolite, this compound, to the upstream enzymes that control its precursor pool.
Furthermore, in inborn errors of metabolism where toxic acyl-CoA species accumulate, enhancing the pathways that lead to their conjugation with glycine to form less toxic compounds like this compound could be a viable therapeutic approach. hmdb.ca Identifying and characterizing the transporters and enzymes involved in the clearance of this compound could also provide new targets for managing these metabolic disorders.
Integration with Systems Biology and Personalized Research Methodologies
To gain a comprehensive understanding of this compound's role in health and disease, a systems biology approach is essential. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of the metabolic networks in which this compound participates.
By combining metabolomic data, which can quantify levels of this compound and related metabolites, with genomic data identifying genetic variants in enzymes like ECHS1, researchers can build more accurate models of metabolic diseases. mdpi.comoup.com This integrated approach can help to explain the phenotypic variability observed in patients with the same genetic defect and can lead to more personalized diagnostic and therapeutic strategies. researchgate.net
For example, in diabetic kidney disease, metabolomic studies have identified a signature of mitochondrial dysfunction that includes altered levels of this compound. nih.govresearchgate.netnih.gov By integrating this with transcriptomic and proteomic data, it may be possible to identify the specific molecular drivers of this dysfunction in individual patients, paving the way for targeted interventions. The use of advanced analytical techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (ToFMS) will be instrumental in these efforts, allowing for the precise quantification of this compound and other metabolites in complex biological samples. researchgate.netnih.gov
Emerging Role in Advanced Biomarker Discovery Research
This compound is emerging as a promising biomarker for a range of conditions. Its utility extends from the diagnosis of inborn errors of metabolism to the monitoring of more common diseases.
In the realm of inherited metabolic disorders, urinary this compound has been identified as a potential specific diagnostic marker for mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHMGS) deficiency. researchgate.netnih.govresearchgate.net While further confirmation in larger patient cohorts is needed, this finding highlights the potential of this compound to aid in the diagnosis of rare diseases. researchgate.net It is also considered a diagnostic marker for certain organic acidemias, such as 3-methylcrotonyl-CoA carboxylase deficiency. hmdb.caloinc.orgnih.govresearchgate.net
Beyond rare diseases, altered levels of this compound have been associated with diabetic kidney disease, where it is part of a urinary metabolomic signature indicative of mitochondrial dysfunction. nih.govkarger.commdpi.commdpi.com Its levels have also been found to be associated with age, BMI, and sex, suggesting its potential as a more general biomarker of metabolic health. semanticscholar.org Furthermore, untargeted metabolomics studies are increasingly identifying this compound as a molecule of interest in various research areas, including the study of the effects of volatile oils and type 2 diabetes. dcmhi.com.cnresearchgate.net As analytical techniques become more sensitive and accessible, the role of this compound in biomarker discovery is likely to expand significantly. nih.gov
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for identifying and quantifying crotonylglycine in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high specificity and sensitivity for detecting this compound in urine, plasma, and tissue samples. Key parameters include ion-pairing chromatography to resolve polar metabolites and optimized collision energy for fragmentation . Validation requires calibration curves with deuterated internal standards (e.g., d₃-crotonylglycine) to account for matrix effects. For basic labs, derivatization with dansyl chloride followed by fluorescence detection provides a cost-effective alternative .
Q. How can researchers ensure reproducibility in synthesizing this compound for in vitro studies?
- Methodological Answer : Standardize synthesis protocols using tert-butyloxycarbonyl (Boc)-protected glycine and crotonic anhydride under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>98%) via ¹H-NMR (δ 5.8–6.2 ppm for conjugated double bonds) and high-resolution mass spectrometry (HRMS). Publish detailed synthetic procedures in supplementary materials to enable replication, as per Beilstein Journal guidelines .
Q. What are the common pitfalls in interpreting this compound’s role in metabolic disorders?
- Methodological Answer : Confounding factors include dietary influences (e.g., high-fat diets altering gut microbiota) and renal clearance variability. Normalize urinary this compound levels to creatinine and use longitudinal sampling to distinguish pathological accumulation from transient fluctuations. Cross-validate findings with isotopic tracer studies to map metabolic flux .
Advanced Research Questions
Q. How do conflicting reports on this compound’s association with mitochondrial dysfunction arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from model system differences (e.g., cell lines vs. primary hepatocytes) and assay conditions (e.g., oxygen tension). Resolve contradictions by:
- Conducting dose-response studies across physiological (1–10 µM) and pathological (>50 µM) concentrations.
- Integrating multi-omics data (proteomics, metabolomics) to identify compensatory pathways masking mitochondrial effects .
- Example contradiction: While Study A links this compound to Complex I inhibition in murine models , Study B reports no effect in human fibroblasts due to glutathione buffering .
Q. What experimental designs are optimal for probing this compound’s epigenetic regulatory mechanisms?
- Methodological Answer : Use CRISPR-Cas9-edited cell lines (e.g., KO of crotonyl-CoA hydratase) to isolate this compound-specific effects. Combine chromatin immunoprecipitation (ChIP-seq) for histone crotonylation (H3K9cr) with RNA-seq to correlate epigenetic changes with gene expression. Control for off-target acylations (e.g., acetylation) via pan-anti-crotonyl lysine antibodies .
Q. How can researchers address the limited bioavailability of this compound in in vivo models?
- Methodological Answer : Employ prodrug strategies (e.g., esterification with pivaloyloxymethyl groups) to enhance intestinal absorption. Monitor pharmacokinetics via serial blood sampling and LC-MS/MS. For tissue-specific delivery, conjugate this compound to nanoparticles functionalized with hepatocyte-targeting ligands (e.g., galactose derivatives) .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for reconciling heterogeneous this compound datasets across studies?
- Methodological Answer : Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data from diverse cohorts. Adjust for batch effects using ComBat or surrogate variable analysis (SVA). For mechanistic contradictions, Bayesian network modeling can infer causal relationships between this compound levels and phenotypic outcomes .
Ethical and Reproducibility Considerations
Q. How should researchers navigate ethical constraints when designing clinical studies involving this compound measurement?
- Methodological Answer : Secure IRB approval for protocols involving vulnerable populations (e.g., pediatric metabolic disorders). Anonymize biospecimens and share de-identified data via repositories like MetaboLights (ID: MTBLSxxxx) to comply with FAIR principles. For animal studies, adhere to ARRIVE 2.0 guidelines to ensure humane endpoints .
Tables for Key Methodological Comparisons
| Technique | Sensitivity (LOD) | Throughput | Cost | Best Use Case |
|---|---|---|---|---|
| LC-MS/MS | 0.1 nM | Moderate | High | Quantification in complex matrices |
| Fluorescence (Derivatized) | 10 nM | High | Low | High-throughput screening |
| ¹H-NMR | 100 µM | Low | Moderate | Structural validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
